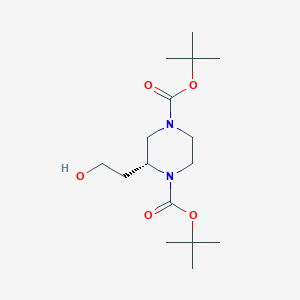

Di-tert-butyl (R)-2-(2-hydroxyethyl)piperazine-1,4-dicarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Di-tert-butyl ®-2-(2-hydroxyethyl)piperazine-1,4-dicarboxylate is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of two tert-butyl groups, a hydroxyethyl group, and two carboxylate groups attached to a piperazine ring. It is often used in various chemical and biological research applications due to its unique structural properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Di-tert-butyl ®-2-(2-hydroxyethyl)piperazine-1,4-dicarboxylate typically involves the reaction of piperazine with tert-butyl chloroformate and 2-hydroxyethylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as column chromatography to isolate the pure compound.

Industrial Production Methods

In an industrial setting, the production of Di-tert-butyl ®-2-(2-hydroxyethyl)piperazine-1,4-dicarboxylate may involve large-scale reactions using automated reactors and continuous flow systems. The use of advanced purification methods, such as high-performance liquid chromatography (HPLC), ensures the high purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

Di-tert-butyl ®-2-(2-hydroxyethyl)piperazine-1,4-dicarboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid.

Reduction: The carboxylate groups can be reduced to form alcohols.

Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted piperazine derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Di-tert-butyl (R)-2-(2-hydroxyethyl)piperazine-1,4-dicarboxylate is primarily explored for its pharmacological properties. It serves as a precursor in the synthesis of various bioactive compounds.

Anticancer Activity

Recent studies have highlighted the compound's potential in anticancer drug development. For instance, derivatives of piperazine have shown promising cytotoxic effects against various cancer cell lines. The compound's structure allows for modifications that can enhance its activity against specific targets within cancer cells, such as tubulin polymerization inhibition and apoptosis induction in cancer cells .

Neuroprotective Effects

The compound has been investigated for its neuroprotective properties, particularly in the context of neurodegenerative diseases like Alzheimer's disease. Compounds derived from piperazine structures have demonstrated the ability to inhibit acetylcholinesterase, an enzyme linked to cognitive decline in Alzheimer's patients . This suggests that this compound may contribute to the development of therapeutic agents aimed at enhancing cognitive function.

Polymer Science Applications

This compound is also utilized in polymer chemistry as a building block for synthesizing various polymers and copolymers.

Synthesis of Biodegradable Polymers

The compound can be used to create biodegradable polyesters through polycondensation reactions. Such polymers are increasingly important in reducing environmental impact and enhancing sustainability in materials science . The incorporation of piperazine derivatives into polymer chains can improve mechanical properties and biodegradability.

Synthetic Intermediate

In organic synthesis, this compound acts as an essential intermediate for producing more complex molecules.

Synthesis of Pharmaceuticals

The compound's functional groups allow it to participate in various chemical reactions, making it a valuable intermediate in the synthesis of pharmaceutical compounds. Its ability to undergo transformations such as esterification and acylation enhances its utility in creating diverse medicinal compounds .

Case Studies

Mecanismo De Acción

The mechanism of action of Di-tert-butyl ®-2-(2-hydroxyethyl)piperazine-1,4-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, depending on the specific pathway involved.

Comparación Con Compuestos Similares

Similar Compounds

- Di-tert-butyl ®-2-(2-aminoethyl)piperazine-1,4-dicarboxylate

- Di-tert-butyl ®-2-(2-methoxyethyl)piperazine-1,4-dicarboxylate

- Di-tert-butyl ®-2-(2-ethoxyethyl)piperazine-1,4-dicarboxylate

Uniqueness

Di-tert-butyl ®-2-(2-hydroxyethyl)piperazine-1,4-dicarboxylate is unique due to the presence of the hydroxyethyl group, which imparts distinct chemical and biological properties

Actividad Biológica

Di-tert-butyl (R)-2-(2-hydroxyethyl)piperazine-1,4-dicarboxylate is a chiral compound with significant biological activity, particularly as an inhibitor of carbonic anhydrases (CAs). This compound, identified by its CAS number 2224423-03-2, has been synthesized and studied for its potential therapeutic applications in various diseases, including glaucoma and cancer.

- IUPAC Name : this compound

- Molecular Formula : C16H30N2O5

- Molecular Weight : 330.43 g/mol

- Purity : ≥95% .

Biological Activity

The primary biological activity of this compound is its role as an inhibitor of human carbonic anhydrases (hCAs). These enzymes are crucial in various physiological processes, including acid-base balance and fluid secretion. Inhibition of specific hCA isoforms can lead to therapeutic effects in conditions such as glaucoma and certain types of cancer.

Inhibition of Carbonic Anhydrases

Recent studies have demonstrated that derivatives of 2-(2-hydroxyethyl)piperazine exhibit potent inhibitory activity against multiple hCA isoforms, particularly isoforms I, II, IV, and IX. The structure-activity relationship (SAR) analyses indicate that the presence of the hydroxyethyl group enhances binding affinity and selectivity towards hCA IX, which is implicated in tumor growth and metastasis .

Case Studies

-

Inhibition Studies : A series of piperazine derivatives were synthesized and tested for their inhibitory effects on hCAs using a stopped-flow CO2 hydrase assay. The results showed that some compounds exhibited nanomolar potency against hCA IX, suggesting their potential as therapeutic agents .

Compound IC50 (nM) Target Isoform Compound A 15 hCA IX Compound B 25 hCA II Compound C 50 hCA IV - Therapeutic Implications : The inhibition of hCA IX has been linked to reduced tumor growth in preclinical models. For instance, one study indicated that administration of a potent inhibitor led to a significant decrease in tumor size in xenograft models .

The mechanism by which this compound inhibits carbonic anhydrases involves the binding of the compound to the active site of the enzyme. The hydroxyethyl group likely participates in hydrogen bonding with critical residues within the enzyme's active site, enhancing the compound's inhibitory effect.

Propiedades

IUPAC Name |

ditert-butyl (2R)-2-(2-hydroxyethyl)piperazine-1,4-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30N2O5/c1-15(2,3)22-13(20)17-8-9-18(12(11-17)7-10-19)14(21)23-16(4,5)6/h12,19H,7-11H2,1-6H3/t12-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUZKEHBQEOADAS-GFCCVEGCSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(C(C1)CCO)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCN([C@@H](C1)CCO)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.42 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.